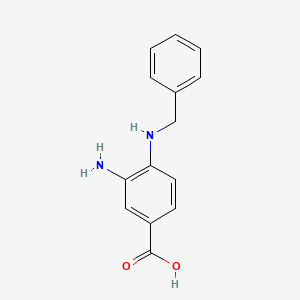

3-amino-4-(benzylamino)benzoic Acid

Description

Properties

IUPAC Name |

3-amino-4-(benzylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c15-12-8-11(14(17)18)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8,16H,9,15H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJSBQZWOISSWQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354063 | |

| Record name | 3-amino-4-(benzylamino)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66315-38-6 | |

| Record name | 3-amino-4-(benzylamino)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-amino-4-(benzylamino)benzoic acid

This guide provides an in-depth exploration of a robust and logical synthetic pathway for producing 3-amino-4-(benzylamino)benzoic acid, a potentially valuable building block in medicinal chemistry and materials science. The presented synthesis is designed for reproducibility and scalability, grounded in established chemical principles. This document is intended for researchers, chemists, and professionals in drug development who require a detailed, field-proven methodology.

Strategic Overview of the Synthesis

The synthesis of 3-amino-4-(benzylamino)benzoic acid is most effectively approached through a three-step sequence starting from the commercially available p-chlorobenzoic acid. This strategy leverages a series of well-understood and reliable transformations:

-

Electrophilic Aromatic Substitution: Nitration of p-chlorobenzoic acid to introduce a nitro group, yielding the key intermediate 4-chloro-3-nitrobenzoic acid .

-

Nucleophilic Aromatic Substitution (SNAr): Displacement of the activated chlorine atom with benzylamine to form 4-(benzylamino)-3-nitrobenzoic acid .

-

Chemoselective Reduction: Reduction of the nitro group to an amine, affording the final product, 3-amino-4-(benzylamino)benzoic acid .

This pathway is advantageous due to the accessibility of the starting materials and the high-yielding nature of each transformation.

Caption: Overall three-step synthesis pathway.

Step 1: Synthesis of 4-chloro-3-nitrobenzoic acid

The initial step involves the nitration of p-chlorobenzoic acid. The chlorine atom is an ortho-, para-director, while the carboxylic acid group is a meta-director and a deactivator. The nitration occurs ortho to the chlorine and meta to the carboxylic acid, leading to the desired product with high regioselectivity.

Experimental Protocol

-

Materials:

-

p-Chlorobenzoic acid (400 g)

-

Concentrated Sulfuric Acid (H₂SO₄) (680 ml + 216 ml)

-

Concentrated Nitric Acid (HNO₃) (216 ml)

-

Crushed ice

-

2-liter, 3-necked, round-bottom flask

-

Mechanical stirrer

-

Constant temperature bath

-

-

Procedure:

-

To a 2-liter, 3-necked, round-bottom flask, add 680 ml of concentrated H₂SO₄ and 400 g of p-chlorobenzoic acid.[1]

-

Stir the mixture and cool it to 0°C using a constant temperature bath.[1]

-

In a separate beaker, carefully prepare a nitrating mixture by adding 216 ml of concentrated HNO₃ to 216 ml of concentrated H₂SO₄. Cool this mixture.

-

Add the nitrating mixture dropwise to the reaction flask, ensuring the internal temperature is maintained between 10°C and 25°C.[1]

-

After the complete addition, raise the reaction temperature to 37°C and allow the mixture to stir for 10-14 hours.[1]

-

Pour the reaction mixture slowly over a large volume of crushed ice to precipitate the product.

-

Filter the resulting solid, wash thoroughly with cold water, and dry to obtain 4-chloro-3-nitrobenzoic acid.[1] The material is typically of sufficient purity for the next step.

-

Data and Characterization

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄ClNO₄ | [2] |

| Molecular Weight | 201.56 g/mol | [2] |

| Appearance | Light yellow to white crystalline powder | [2][3] |

| Melting Point | 178-183 °C | [1][2] |

| Solubility | Soluble in hot water and alcohols; sparingly soluble in acetone. | [2][3] |

| Expected Yield | ~98% | [1] |

Step 2: Synthesis of 4-(benzylamino)-3-nitrobenzoic acid

This step is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The chlorine atom at C-4 is activated towards nucleophilic attack by the strongly electron-withdrawing nitro group in the ortho position. Benzylamine acts as the nucleophile, displacing the chloride.

Experimental Protocol

-

Materials:

-

4-chloro-3-nitrobenzoic acid (1 equivalent)

-

Benzylamine (1.2 equivalents)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

Dimethylformamide (DMF) or Ethanol

-

Round-bottom flask

-

Reflux condenser

-

-

Procedure (Representative):

-

In a round-bottom flask, dissolve 4-chloro-3-nitrobenzoic acid in a suitable polar aprotic solvent like DMF or ethanol.

-

Add potassium carbonate to the mixture. This base will neutralize the benzoic acid and the HCl byproduct.

-

Add benzylamine (1.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dilute the residue with water and acidify with 1 M HCl to a pH of approximately 3-4 to precipitate the product.

-

Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

-

Caption: SNAr reaction mechanism workflow.

Data and Characterization

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₄N₂O₄ (for the methyl ester) | [4] |

| Molecular Weight | 272.28 g/mol (Calculated for the acid) | |

| Appearance | Expected to be a yellow or orange solid | |

| Characterization | The product should be characterized by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. |

Step 3: Synthesis of 3-amino-4-(benzylamino)benzoic acid

The final step involves the chemoselective reduction of the aromatic nitro group to a primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method that is compatible with the carboxylic acid and the benzylamino group.

Experimental Protocol

-

Materials:

-

4-(benzylamino)-3-nitrobenzoic acid (1 equivalent)

-

10% Palladium on Carbon (Pd/C) (5-10 mol%)

-

Ethyl acetate or Ethanol

-

Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)

-

-

Procedure:

-

Dissolve 4-(benzylamino)-3-nitrobenzoic acid in ethyl acetate or ethanol in a suitable reaction vessel.[5]

-

Carefully add 10% Pd/C catalyst to the solution.

-

Securely attach a balloon filled with hydrogen gas to the flask or connect it to a hydrogenation apparatus.

-

Purge the flask with hydrogen gas.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.[5]

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Evaporate the solvent under reduced pressure to yield the crude product.

-

The final product, 3-amino-4-(benzylamino)benzoic acid, can be purified by recrystallization if necessary.

-

Data and Characterization

| Property | Value | Reference(s) |

| CAS Number | 66315-38-6 | [6] |

| Molecular Formula | C₁₄H₁₄N₂O₂ | [6] |

| Molecular Weight | 242.27 g/mol | [6] |

| Appearance | Expected to be an off-white to light brown solid | |

| Characterization | The final product's identity and purity should be confirmed via ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and HPLC. |

Conclusion

The described three-step synthesis provides a reliable and efficient route to 3-amino-4-(benzylamino)benzoic acid from p-chlorobenzoic acid. The pathway relies on fundamental and well-established organic reactions, ensuring a high degree of success for researchers in a laboratory setting. Each step has been detailed with a comprehensive protocol, and the overall strategy is both logical and practical for producing this valuable chemical intermediate.

References

-

PrepChem.com. (n.d.). A--Preparation of 4-chloro-3-nitrobenzoic acid. Retrieved from [Link]

-

ResearchGate. (2006). Catalytic Reduction of 4-Nitrobenzoic Acid by cis- Complexes Under Water–Gas Shift Reaction Conditions: Kinetics Study. Available at: [Link]

-

MDPI. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characterization - Supporting Information. Available at: [Link]

-

PubChem. (n.d.). Methyl 4-(benzylamino)-3-nitrobenzoate. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-amino-4-(benzylamino)benzoic acid (CAS Number 66315-38-6)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Potential Scaffold for Innovation

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 3-amino-4-(benzylamino)benzoic acid. This molecule, while not extensively characterized in publicly available literature, represents a fascinating scaffold with potential applications in medicinal chemistry and materials science. Its structure, combining the functionalities of aminobenzoic acids with a benzylamine moiety, suggests a rich chemical landscape ripe for exploration. This guide aims to consolidate the available information, provide scientifically grounded protocols for its synthesis and handling, and explore its potential through the lens of related compounds, thereby offering a foundational resource for researchers poised to investigate its properties and applications.

Section 1: Chemical Identity and Physicochemical Properties

3-amino-4-(benzylamino)benzoic acid is a multifaceted organic molecule with the following core characteristics[1]:

| Property | Value |

| CAS Number | 66315-38-6 |

| Molecular Formula | C₁₄H₁₄N₂O₂ |

| Molecular Weight | 242.27 g/mol [1] |

| IUPAC Name | 3-amino-4-(benzylamino)benzoic acid |

| Synonyms | Benzoic acid, 3-amino-4-[(phenylmethyl)amino]- |

Due to a lack of specific experimental data in peer-reviewed literature, properties such as melting point, solubility, and spectral data have not been definitively reported for this specific compound. However, based on the analysis of structurally similar aminobenzoic acid derivatives, we can infer the following:

-

Physical Appearance: Likely a solid, crystalline powder, with color ranging from off-white to light brown, a common characteristic of aminobenzoic acid derivatives.

-

Solubility: Expected to have limited solubility in water and higher solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). The presence of both an acidic carboxylic group and basic amino groups suggests its solubility will be pH-dependent.

-

Stability: Should be stored in a cool, dry, and dark place to prevent degradation. It is advisable to handle the compound under an inert atmosphere, as aromatic amines can be susceptible to oxidation.

Section 2: Synthesis and Characterization

The primary route for the synthesis of 3-amino-4-(benzylamino)benzoic acid is through the reduction of its nitro precursor, 4-(benzylamino)-3-nitrobenzoic acid. This multi-step synthesis is a cornerstone for accessing this and related compounds.

Synthetic Pathway Overview

The synthesis can be logically divided into two main stages: the formation of the N-benzylated nitrobenzoic acid intermediate and its subsequent reduction to the target diamino compound.

Caption: Synthetic pathway for 3-amino-4-(benzylamino)benzoic acid.

Detailed Experimental Protocols

The following protocols are based on established methods for analogous reactions and provide a robust starting point for laboratory synthesis.

Protocol 2.2.1: Synthesis of 4-(benzylamino)-3-nitrobenzoic acid (Intermediate)

This step involves a nucleophilic aromatic substitution reaction where the chlorine atom of 4-chloro-3-nitrobenzoic acid is displaced by benzylamine.

-

Materials:

-

4-chloro-3-nitrobenzoic acid

-

Benzylamine (at least 1 equivalent)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF)

-

Base (e.g., Potassium carbonate - K₂CO₃, at least 2 equivalents)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-chloro-3-nitrobenzoic acid in DMF.

-

Add potassium carbonate to the solution and stir to create a suspension.

-

Slowly add benzylamine to the reaction mixture at room temperature.

-

Heat the reaction mixture to 80-100°C and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into a beaker of ice-water.

-

Acidify the aqueous mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4 to precipitate the product.

-

Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 4-(benzylamino)-3-nitrobenzoic acid.

-

Protocol 2.2.2: Synthesis of 3-amino-4-(benzylamino)benzoic acid (Final Product)

This final step involves the reduction of the nitro group of the intermediate to an amino group. Catalytic hydrogenation is a clean and efficient method for this transformation.

-

Materials:

-

4-(benzylamino)-3-nitrobenzoic acid

-

Methanol or Ethanol as a solvent

-

Palladium on carbon (Pd/C, 5-10% w/w) catalyst

-

Hydrogen gas (H₂)

-

-

Procedure:

-

In a hydrogenation vessel, dissolve 4-(benzylamino)-3-nitrobenzoic acid in methanol or ethanol.

-

Carefully add the Pd/C catalyst to the solution.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 3-amino-4-(benzylamino)benzoic acid.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Characterization Techniques

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of both benzene rings, a singlet for the benzylic CH₂ protons, and broad singlets for the NH and NH₂ protons. The integration of these signals should match the number of protons in the molecule. |

| ¹³C NMR | Resonances for all 14 carbon atoms, including those of the carboxylic acid, the aromatic rings, and the benzylic carbon. |

| FT-IR | Characteristic absorption bands for N-H stretching of the primary and secondary amines, O-H stretching of the carboxylic acid, C=O stretching of the carboxylic acid, and C=C stretching of the aromatic rings. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (242.27 g/mol ) and characteristic fragmentation patterns. |

| Melting Point | A sharp melting point range, indicative of high purity. |

Section 3: Potential Applications and Biological Activity

While direct biological studies on 3-amino-4-(benzylamino)benzoic acid are scarce, the broader class of aminobenzoic acid derivatives has been extensively investigated, revealing a wide range of biological activities. This allows us to hypothesize potential applications for the title compound.

Inferred Biological Roles

Derivatives of p-aminobenzoic acid (PABA) are known to exhibit significant antimicrobial and cytotoxic activities. The introduction of various substituents on the PABA scaffold can modulate these properties.

-

Antimicrobial Potential: Aminobenzoic acid derivatives have shown promise as antibacterial and antifungal agents. The structural similarity of 3-amino-4-(benzylamino)benzoic acid to other bioactive PABA analogs suggests it could be investigated for its efficacy against various microbial strains.

-

Anticancer Activity: Numerous studies have demonstrated the cytotoxic effects of aminobenzoic acid derivatives against various cancer cell lines. The benzylamino moiety could potentially enhance cellular uptake or interaction with biological targets, making this compound a candidate for anticancer drug discovery programs.

Mechanism of Action: A Hypothetical Framework

The biological activity of aminobenzoic acid derivatives often stems from their ability to interfere with metabolic pathways or interact with specific enzymes or receptors.

Caption: A hypothetical mechanism of action for 3-amino-4-(benzylamino)benzoic acid.

Section 4: Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 3-amino-4-(benzylamino)benzoic acid.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark environment.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Section 5: Future Directions and Conclusion

3-amino-4-(benzylamino)benzoic acid presents itself as a molecule of interest for further scientific inquiry. The immediate research priorities should be the definitive synthesis and full characterization of this compound to establish its fundamental physicochemical properties. Following this, a systematic evaluation of its biological activities, including antimicrobial and cytotoxic screening, would be a logical and promising next step. The insights gained from such studies could pave the way for its development as a lead compound in drug discovery or as a functional building block in materials science. This guide serves as a starting point, encouraging the scientific community to explore the untapped potential of this intriguing molecule.

References

Sources

"3-amino-4-(benzylamino)benzoic acid" molecular weight and formula

An In-depth Technical Guide to 3-amino-4-(benzylamino)benzoic acid

Executive Summary

This technical guide provides a comprehensive overview of 3-amino-4-(benzylamino)benzoic acid, a substituted aromatic compound of significant interest to researchers in medicinal chemistry and synthetic organic chemistry. This document details the molecule's core physicochemical properties, outlines a representative synthetic pathway with step-by-step protocols, and discusses its analytical characterization. Furthermore, it explores the potential applications of this scaffold as a versatile building block in the development of novel therapeutic agents, drawing parallels with structurally related compounds that have shown promise in oncology and other disease areas. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's chemical attributes and utility.

Core Molecular Attributes

3-amino-4-(benzylamino)benzoic acid is a difunctionalized benzoic acid derivative. Its structure features a carboxylic acid group, a primary aromatic amine, and a secondary benzylic amine, making it a highly versatile intermediate for further chemical modification.

Table 1: Chemical Identifiers and Properties

| Attribute | Value | Reference |

|---|---|---|

| IUPAC Name | 3-amino-4-(benzylamino)benzoic acid | |

| CAS Number | 66315-38-6 | [1] |

| Molecular Formula | C₁₄H₁₄N₂O₂ | [1] |

| Molecular Weight | 242.27 g/mol | [1] |

| Canonical SMILES | C1=CC=C(C=C1)CNC2=C(C=C(C=C2)C(=O)O)N | [1] |

| InChI Key | IJSBQZWOISSWQM-UHFFFAOYSA-N |[1] |

Table 2: Computed Physicochemical Data

| Property | Value | Reference |

|---|---|---|

| Topological Polar Surface Area | 75.4 Ų | [1] |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 4 | [1] |

| XLogP3-AA | 2.2 |[1] |

Synthesis and Purification

The synthesis of 3-amino-4-(benzylamino)benzoic acid can be logically approached through a two-step process starting from a commercially available, appropriately substituted benzoic acid derivative. The strategy involves a nucleophilic aromatic substitution (SNAr) followed by the reduction of a nitro group.

Retrosynthetic Analysis

The logical disconnection of the target molecule highlights a plausible synthetic route. The primary amino group is best installed via the reduction of a nitro group, a reliable and high-yielding transformation. The benzylamino group can be formed by the reaction of a halogenated precursor with benzylamine.

Caption: Retrosynthetic pathway for 3-amino-4-(benzylamino)benzoic acid.

Proposed Synthetic Protocol

This protocol is a representative method based on standard organic chemistry transformations documented for similar molecular structures.[2][3]

Step 1: Synthesis of 4-(benzylamino)-3-nitrobenzoic acid (SNAr Reaction)

-

Reagent Preparation: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-3-nitrobenzoic acid (1.0 eq).

-

Solvent Addition: Add a suitable polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to dissolve the starting material.

-

Base and Nucleophile Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.5 eq), to the mixture. Follow with the dropwise addition of benzylamine (1.2 eq).

-

Causality: The base is crucial for deprotonating the benzylamine, increasing its nucleophilicity, and neutralizing the HCl formed during the reaction, driving the equilibrium towards the product.

-

-

Reaction: Heat the mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Acidify with dilute HCl to a pH of ~2-3. The acidic condition protonates the carboxylate, causing the product to precipitate.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with water to remove inorganic salts, and dry under vacuum.

Step 2: Synthesis of 3-amino-4-(benzylamino)benzoic acid (Nitro Reduction)

-

Catalyst Setup: To a hydrogenation flask, add the 4-(benzylamino)-3-nitrobenzoic acid (1.0 eq) from the previous step and a catalytic amount of 5-10% Palladium on Carbon (Pd/C).

-

Solvent Addition: Add a solvent such as methanol or ethanol.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with nitrogen gas and then introduce hydrogen gas (typically via a balloon or from a pressurized source).

-

Causality: Palladium on carbon is a highly efficient heterogeneous catalyst for the reduction of aromatic nitro groups to amines in the presence of a hydrogen source.[2] This method is preferred for its clean conversion and the easy removal of the catalyst by filtration.

-

-

Reaction: Stir the mixture vigorously at room temperature under a hydrogen atmosphere until the starting material is consumed (monitor by TLC).

-

Isolation: Once the reaction is complete, carefully purge the system with nitrogen again. Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the final compound is critical. A combination of mass spectrometry and spectroscopic techniques should be employed. While specific spectra for this exact compound are not publicly available, an expected profile can be predicted based on data from closely related analogs like 4-(benzylamino)benzoic acid derivatives.[4][5]

Caption: Standard workflow for the analytical verification of a synthesized compound.

Table 3: Expected Spectroscopic Data

| Technique | Expected Observations | Rationale & Cited Analog Features[4] |

|---|---|---|

| ¹H NMR | Signals for aromatic protons (Ar-H), a singlet/triplet for the secondary amine proton (N-H), a doublet for the benzylic methylene protons (-CH₂-), a broad singlet for the carboxylic acid proton (-COOH), and a broad singlet for the primary amine protons (-NH₂). | In a DMSO-d₆ solvent, related compounds show Ar-H signals from ~6.6-7.7 ppm, an NHCH₂ triplet around 7.0 ppm, a COOH singlet around 12.0 ppm, and a benzylic CH₂ doublet around 4.3 ppm. |

| ¹³C NMR | Resonances in the aromatic region (~110-150 ppm), a signal for the benzylic carbon (~45-50 ppm), and a downfield signal for the carboxylic carbon (>165 ppm). | The carbon skeleton can be mapped, confirming the connectivity of the aromatic rings and substituent groups. |

| FTIR (ATR) | Broad absorption band for O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹), N-H stretching vibrations (~3300-3500 cm⁻¹), a sharp C=O stretch for the carboxylic acid (~1650-1680 cm⁻¹), and C=C stretching for the aromatic rings (~1450-1600 cm⁻¹). | These characteristic peaks confirm the presence of all key functional groups in the molecule. 4-(Benzylamino)benzoic acid shows a COOH stretch from 2536–3100 cm⁻¹, an NH stretch at 3422 cm⁻¹, and a C=O stretch at 1655 cm⁻¹. |

| Mass Spec (MS) | The molecular ion peak [M+H]⁺ or [M-H]⁻ should correspond to the calculated molecular weight (242.27 g/mol ). | This provides direct confirmation of the compound's molecular formula. |

Applications in Research and Drug Development

3-amino-4-(benzylamino)benzoic acid is not just a chemical entity but a strategic building block for creating more complex molecules with potential therapeutic value. The presence of three distinct functional handles—the carboxylic acid, the primary amine, and the secondary amine—allows for selective chemical modifications to explore a wide chemical space.

The aminobenzoic acid scaffold is a well-established "privileged structure" in medicinal chemistry. For instance, the related compound 3-amino-4-methylbenzoic acid is a key intermediate in the synthesis of Nilotinib, a targeted therapy for leukemia.[6] Furthermore, derivatives of para-aminobenzoic acid (PABA) are widely explored for anticancer, antibacterial, and antiviral properties.[7] This suggests that the title compound is a valuable starting point for generating libraries of new chemical entities for drug discovery campaigns.

Caption: Potential of the core scaffold for generating diverse bioactive derivatives.

Safety and Handling

As with all laboratory chemicals, 3-amino-4-(benzylamino)benzoic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Refer to the material safety data sheet (MSDS) from the supplier for specific handling and disposal information.

Conclusion

3-amino-4-(benzylamino)benzoic acid is a compound with significant potential as a versatile intermediate in synthetic and medicinal chemistry. Its well-defined molecular structure, accessible synthetic routes, and multiple points for chemical derivatization make it an attractive scaffold for the development of novel molecules. The established biological activities of related aminobenzoic acid derivatives further underscore its value for researchers and drug development professionals aiming to construct complex and potentially therapeutic agents.

References

-

3-Amino-4-methylbenzoic Acid: Your Go-To Building Block for Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO., LTD. Available from: [Link]

-

Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4-(Benzylamino)benzoic Acid Derivatives. National Institutes of Health (NIH). Available from: [Link]

-

4-(Benzylamino)benzoic acid | C14H13NO2 | CID 853546. PubChem, National Institutes of Health. Available from: [Link]

-

Preparation of 3-amino-4-hydroxybenzoic acids - EP 0206635 B1. European Patent Office. Available from: [Link]

- CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline. Google Patents.

-

Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. Available from: [Link]

-

Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. National Institutes of Health (NIH). Available from: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. data.epo.org [data.epo.org]

- 3. CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline - Google Patents [patents.google.com]

- 4. Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4‑(Benzylamino)benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-(Benzylamino)benzoic acid | C14H13NO2 | CID 853546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 3-amino-4-(benzylamino)benzoic acid: Properties, Synthesis, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of the physical and chemical properties, a proposed synthesis protocol, and potential applications of 3-amino-4-(benzylamino)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights to serve as a valuable resource in the laboratory.

Introduction and Molecular Overview

3-amino-4-(benzylamino)benzoic acid is a substituted aromatic amino acid with a molecular structure that presents intriguing possibilities for medicinal chemistry and materials science. Its scaffold incorporates a benzoic acid moiety, a primary aromatic amine, and a secondary benzylamine, offering multiple points for chemical modification and interaction with biological targets. The presence of both hydrogen bond donors and acceptors, coupled with a semi-rigid backbone, makes it a compelling candidate for the design of novel therapeutic agents.

Below is a diagram illustrating the chemical structure of 3-amino-4-(benzylamino)benzoic acid.

Caption: Chemical structure of 3-amino-4-(benzylamino)benzoic acid.

Core Molecular and Physical Properties

While experimental data for 3-amino-4-(benzylamino)benzoic acid is not widely available in the literature, its properties can be predicted based on its structure and comparison with analogous compounds.

| Property | Value | Source |

| CAS Number | 66315-38-6 | Guidechem[1] |

| Molecular Formula | C₁₄H₁₄N₂O₂ | Guidechem[1] |

| Molecular Weight | 242.27 g/mol | Guidechem[1] |

| Appearance | Predicted to be a solid at room temperature, likely a crystalline powder, possibly colored due to potential oxidation of the amino groups. | N/A |

| Melting Point | Predicted to be in the range of 170-220 °C, based on related aminobenzoic acids. For instance, 3-aminobenzoic acid has a melting point of 174-178 °C, and the introduction of the larger benzylamino group would be expected to increase this. | N/A |

| Solubility | Predicted to be sparingly soluble in water, with better solubility in organic solvents such as ethanol, methanol, DMSO, and DMF. The acidic and basic functional groups suggest that its solubility will be pH-dependent. | N/A |

| pKa | Predicted to have at least two pKa values: one for the carboxylic acid group (around 3-5) and one for the protonated amino groups (around 2-5). | N/A |

Proposed Synthesis Protocol

A plausible synthetic route to 3-amino-4-(benzylamino)benzoic acid can be devised based on established organic chemistry reactions, such as nucleophilic aromatic substitution followed by reduction.

Workflow for the Synthesis of 3-amino-4-(benzylamino)benzoic acid

Caption: Proposed synthetic workflow for 3-amino-4-(benzylamino)benzoic acid.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-(benzylamino)-3-nitrobenzoic acid

-

To a solution of 4-chloro-3-nitrobenzoic acid (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add benzylamine (1.1 equivalents) and a non-nucleophilic base like triethylamine (1.2 equivalents).

-

Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum to yield 4-(benzylamino)-3-nitrobenzoic acid.

Step 2: Synthesis of 3-amino-4-(benzylamino)benzoic acid

-

Suspend the 4-(benzylamino)-3-nitrobenzoic acid (1 equivalent) in a mixture of ethanol and concentrated hydrochloric acid.

-

Add tin(II) chloride dihydrate (SnCl₂, 3-4 equivalents) portion-wise while stirring.

-

Heat the reaction mixture to reflux (around 80 °C) and monitor by TLC until the starting material is consumed.

-

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the product with an organic solvent like ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain 3-amino-4-(benzylamino)benzoic acid.

Spectroscopic and Chromatographic Characterization

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons on the benzoic acid ring (likely 3 distinct signals).- Aromatic protons on the benzyl ring (likely 2-3 signals).- A singlet for the benzylic CH₂ protons.- Broad singlets for the NH and NH₂ protons (exchangeable with D₂O).- A very broad singlet for the carboxylic acid proton (exchangeable with D₂O). |

| ¹³C NMR | - Signals for the 12 aromatic carbons.- A signal for the benzylic CH₂ carbon.- A signal for the carboxylic acid carbonyl carbon. |

| IR Spectroscopy | - Broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹).- N-H stretching vibrations from the amino and benzylamino groups (around 3300-3500 cm⁻¹).- A sharp C=O stretch from the carboxylic acid (around 1700 cm⁻¹).- C=C stretching vibrations from the aromatic rings (around 1450-1600 cm⁻¹). |

| Mass Spectrometry | - A molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of 242.27. |

Reactivity and Chemical Behavior

The reactivity of 3-amino-4-(benzylamino)benzoic acid is governed by its three functional groups:

-

Carboxylic Acid: Can undergo esterification, amidation, and reduction to the corresponding alcohol.

-

Aromatic Amines: The primary and secondary amines can be acylated, alkylated, and can participate in diazotization reactions (the primary amine). They also influence the reactivity of the aromatic ring towards electrophilic substitution.

-

Aromatic Ring: The amino groups are activating and ortho-, para-directing, making the ring susceptible to electrophilic aromatic substitution reactions such as halogenation and nitration.

Applications in Drug Development and Medicinal Chemistry

Derivatives of aminobenzoic acid are recognized as valuable scaffolds in drug discovery. While specific applications for 3-amino-4-(benzylamino)benzoic acid are not yet widely documented, its structural motifs suggest potential in several therapeutic areas.

-

Enzyme Inhibition: The presence of hydrogen bond donors and acceptors, along with aromatic rings for π-π stacking, makes it a candidate for designing enzyme inhibitors. A study on related benzylaminobenzoic acids has shown inhibitory activity against butyrylcholinesterase, a target in Alzheimer's disease research.[2]

-

Antimicrobial Agents: The aminobenzoic acid core is found in sulfonamide antibiotics. Modifications of this structure could lead to new antibacterial or antifungal agents.

-

Anticancer Therapeutics: Many kinase inhibitors and other anticancer drugs incorporate substituted aniline and benzoic acid moieties. For instance, the related compound 3-amino-4-methylbenzoic acid is a key intermediate in the synthesis of the leukemia drug Nilotinib.[3]

-

Anticoagulants: The analogous 3-amino-4-(methylamino)benzoic acid is an intermediate in the synthesis of Dabigatran, a direct thrombin inhibitor.[4]

Safety and Handling

As specific safety data for 3-amino-4-(benzylamino)benzoic acid is unavailable, it is prudent to handle it with the care afforded to other aromatic amines and carboxylic acids.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

-

Toxicity: Aromatic amines can be toxic and may be irritants. Assume the compound is harmful if ingested, inhaled, or absorbed through the skin.

Conclusion

3-amino-4-(benzylamino)benzoic acid is a molecule with significant potential as a building block in medicinal chemistry and materials science. While direct experimental data is currently limited, this guide provides a solid foundation of its predicted properties, a plausible synthetic route, and an overview of its potential applications based on the well-established chemistry of its structural analogs. Further research into this compound is warranted to fully explore its utility in the development of novel therapeutics and functional materials.

References

-

Guidechem. 3-AMINO-4-BENZYLAMINO-BENZOIC ACID 66315-38-6 wiki.

-

Royal Society of Chemistry. Supporting information.

-

ChemicalBook. 3-Amino-4-hydroxybenzoic acid(1571-72-8).

-

NIST. Benzoic acid, 3-amino-.

-

Wikipedia. 3-Aminobenzoic acid.

-

MDPI. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.

-

ChemicalBook. 3-Amino-4-methylbenzoic acid(2458-12-0) 1H NMR spectrum.

-

PubChem. 3-Amino-4-(methylamino)benzoic acid.

-

Sigma-Aldrich. 3-Amino-4-methylbenzoic acid 99%.

-

ResearchGate. Solubility of p ABA in several solvents.

-

ScienceDirect. Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids.

-

PubMed. Primary amino acid derivatives: substitution of the 4'-N'-benzylamide site...

-

Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester.

-

Molkem. 3-Amino-4-(Methylamino)-Benzoic Acid | Intermediate of Dabigatran.

-

SpectraBase. 3-Amino-benzoic acid.

-

ChemicalBook. 3-Aminobenzoic acid(99-05-8) IR Spectrum.

-

NINGBO INNO PHARMCHEM CO., LTD. 3-Amino-4-methylbenzoic Acid: Your Go-To Building Block for Advanced Organic Synthesis.

-

PubChem. 4-(Benzylamino)benzoic acid.

-

Scholars Research Library. Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives.

-

Pharmacy 180. Para amino benzoic acid derivatives.

-

MDPI. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures.

-

Google Patents. CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.

-

Google Patents. CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.

-

European Patent Office. EP 0206635 B1 - Preparation of 3-amino-4-hydroxybenzoic acids.

-

Cheméo. Chemical Properties of Benzoic acid, 3-amino-, ethyl ester (CAS 582-33-2).

-

NIST. Benzoic acid, 3-amino-4-propoxy-, 2-(diethylamino)ethyl ester.

-

BLD Pharm. 66315-15-9|3-Amino-4-(methylamino)benzoic acid.

-

Sigma-Aldrich. 3-Amino-4-(methylamino)benzoic acid.

-

ResearchGate. List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid.

-

YouTube. Medicinal Chemistry II (80) Amino Benzoic Acid Derivatives | B.Pharmacy 5th Semester | Medchem II.

-

MassBank. Benzoic acids and derivatives.

-

Sigma-Aldrich. 3-Amino-4-methylbenzoic acid 99%.

Sources

An In-Depth Technical Guide to 3-amino-4-(benzylamino)benzoic Acid Derivatives and Analogs: Synthesis, Biological Evaluation, and Therapeutic Potential

This guide provides a comprehensive technical overview of 3-amino-4-(benzylamino)benzoic acid derivatives and their analogs for researchers, scientists, and drug development professionals. We will delve into the synthesis, biological activities, and structure-activity relationships of this promising scaffold, with a particular focus on its potential as a source of novel therapeutic agents. This document is designed to be a practical resource, offering not just theoretical knowledge but also actionable experimental protocols and insights into the rationale behind key methodological choices.

Introduction: The Therapeutic Promise of the Aminobenzoic Acid Scaffold

Aminobenzoic acids are a versatile class of molecules that have served as a foundational scaffold in medicinal chemistry. Their derivatives have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 3-amino-4-(benzylamino)benzoic acid core, a specific substitution pattern on the benzoic acid ring, presents a unique opportunity for the development of targeted therapies. The presence of two amino groups at positions 3 and 4, one of which is functionalized with a benzyl group, allows for diverse chemical modifications to fine-tune the molecule's pharmacological profile. This guide will explore the potential of this scaffold, particularly in the realm of kinase inhibition for cancer therapy.

Synthetic Strategies: Building the 3-amino-4-(benzylamino)benzoic Acid Core

The synthesis of 3-amino-4-(benzylamino)benzoic acid derivatives can be achieved through several established organic chemistry reactions. A common and efficient method is reductive amination, which involves the reaction of a substituted benzaldehyde with an appropriately substituted aminobenzoic acid, followed by reduction of the resulting imine.

General Synthesis Workflow

A generalized workflow for the synthesis of these derivatives is presented below. This process is adaptable for creating a library of analogs by varying the substituents on both the benzaldehyde and the benzoic acid starting materials.

Detailed Experimental Protocol: Synthesis of a Representative Derivative

This protocol provides a step-by-step method for the synthesis of a model compound, 3-amino-4-((4-methoxybenzyl)amino)benzoic acid. This procedure can be adapted for other derivatives by substituting the appropriate benzaldehyde.

Materials:

-

3,4-Diaminobenzoic acid

-

4-Methoxybenzaldehyde

-

Methanol

-

Sodium borohydride (NaBH₄)

-

Hydrochloric acid (HCl), 10% aqueous solution

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 1.0 equivalent of 3,4-diaminobenzoic acid in methanol. To this solution, add 1.0 equivalent of 4-methoxybenzaldehyde. Stir the mixture at room temperature. The formation of the imine intermediate can often be observed by a color change or the formation of a precipitate.

-

Reduction: After stirring for a designated time (e.g., 30 minutes to 2 hours, monitored by TLC), slowly add 1.5 to 2.0 equivalents of sodium borohydride in small portions. The reaction is exothermic and may require cooling in an ice bath to maintain room temperature. Continue stirring until the reaction is complete (as monitored by TLC), which typically takes 1 to 3 hours.

-

Work-up and Isolation: Once the reaction is complete, carefully acidify the reaction mixture to a pH of approximately 4-5 by the dropwise addition of 10% HCl. This will quench the excess sodium borohydride and precipitate the product.

-

Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR.

Biological Activity and Therapeutic Applications

Derivatives of the aminobenzoic acid scaffold have shown promise in a variety of therapeutic areas. The 3-amino-4-(benzylamino)benzoic acid core is of particular interest for its potential as a kinase inhibitor in cancer therapy.

Anticancer Activity: Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[1] Many small molecule kinase inhibitors share structural similarities with the aminobenzoic acid scaffold. Derivatives of 4-(benzylamino)benzoic acid have demonstrated notable anticancer activity, suggesting that the 3-amino-4-(benzylamino) isomer is also a promising area for investigation.[2][3]

Mechanism of Action: These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. This disruption of signaling can lead to cell cycle arrest, apoptosis, and the inhibition of tumor growth.

Quantitative Data on Related Analogs

While specific data for 3-amino-4-(benzylamino)benzoic acid derivatives is emerging, the following tables summarize the biological activity of structurally related 4-(benzylamino)benzoic acid derivatives, providing a valuable reference for the potential of the target scaffold.

Table 1: Anticancer Activity of 4-(Benzylamino)benzoic Acid Derivatives [2][3]

| Compound | Substituent on Benzyl Ring | Cell Line | IC₅₀ (µM) |

| 1 | 2,3-dihydroxy | H69 (Small Cell Lung Cancer) | 32.22 |

| 2 | 2,3-dihydroxy | A549 (Non-Small Cell Lung Cancer) | 90.69 |

| 3 | 4-chloro | H69 | >100 |

| 4 | 4-bromo | H69 | >100 |

Table 2: Antibacterial Activity of 4-(Benzylamino)benzoic Acid Derivatives [3]

| Compound | Substituent on Benzyl Ring | Bacterial Strain | MIC (µg/mL) |

| 5 | 3-nitro | Klebsiella pneumoniae | 64 |

| 6 | 3-nitro | Serratia marcescens | 64 |

| 7 | 3,4-dimethoxy | Klebsiella pneumoniae | 64 |

| 8 | 3,4-dimethoxy | Serratia marcescens | 64 |

Structure-Activity Relationship (SAR) Insights

The biological activity of 3-amino-4-(benzylamino)benzoic acid derivatives can be significantly influenced by the nature and position of substituents on both the benzoic acid and the benzyl moieties. Based on data from related compounds, several key SAR trends can be inferred:

-

Substituents on the Benzyl Ring: The electronic and steric properties of substituents on the benzyl ring play a critical role in determining potency and selectivity. For instance, the presence of hydroxyl groups, as seen in compound 1 , can enhance anticancer activity.[2][3]

-

The Benzoic Acid Core: The carboxylic acid group is a key feature that can participate in hydrogen bonding interactions with the target protein. Esterification or amidation of this group can modulate the compound's pharmacokinetic properties, such as cell permeability and metabolic stability.

-

The Amino Groups: The amino groups at the 3 and 4 positions are crucial for the overall geometry of the molecule and can also form important interactions within the binding site of the target protein.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of newly synthesized 3-amino-4-(benzylamino)benzoic acid derivatives, a series of in vitro assays are essential. The following protocols provide a framework for evaluating their kinase inhibitory and cytotoxic activities.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity. A decrease in ADP production in the presence of a test compound indicates inhibition.

Materials:

-

Kinase of interest (e.g., a specific receptor tyrosine kinase)

-

Kinase substrate (peptide or protein)

-

ATP

-

Test compounds (dissolved in DMSO)

-

Kinase assay buffer

-

Luminescence-based ADP detection kit (e.g., ADP-Glo™)

-

White, opaque 96-well plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

-

Kinase Reaction: In a 96-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

-

Initiation: Start the kinase reaction by adding ATP. Incubate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time (e.g., 60 minutes).

-

ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

-

Cancer cell line of interest (e.g., A549, HCT116)

-

Cell culture medium and supplements (e.g., DMEM, FBS)

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Directions

The 3-amino-4-(benzylamino)benzoic acid scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. The synthetic accessibility of this core allows for the creation of diverse chemical libraries, and the initial biological data from related compounds suggest a high potential for discovering potent and selective kinase inhibitors.

Future research in this area should focus on:

-

Library Synthesis: Expanding the library of 3-amino-4-(benzylamino)benzoic acid derivatives with a wide range of substituents on both aromatic rings.

-

In-depth Biological Profiling: Screening these compounds against a panel of kinases to identify specific targets and determine their selectivity profiles.

-

Structure-Based Drug Design: Utilizing computational methods such as molecular docking to understand the binding modes of active compounds and guide the design of more potent inhibitors.

-

In Vivo Evaluation: Advancing the most promising candidates to in vivo models to assess their efficacy and pharmacokinetic properties.

By systematically exploring the chemical space around the 3-amino-4-(benzylamino)benzoic acid core, the scientific community can unlock its full therapeutic potential and contribute to the development of next-generation targeted therapies.

References

-

Al-Warhi, T., et al. (2025). Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4‑(Benzylamino)benzoic Acid Derivatives. ACS Omega. [Link]

-

Al-Warhi, T., et al. (2024). An Insight into the Anticancer and Antibacterial Properties of New 4-(Benzylamino)benzoic Acid Derivatives: Synthesis and X-ray Crystallographic Analysis. Preprints.org. [Link]

-

Murtaza, S., et al. (2023). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. ResearchGate. [Link]

-

Papakyriakou, A., et al. (2013). Scheme 1. Synthesis of the 1,3-and 1,4-Substituted 3,4-Diaminobenzoic Acid Derivatives a. ResearchGate. [Link]

-

Shchavlev, A. E., et al. (2021). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules. [Link]

-

Srini Chem. (n.d.). A Complete Guide to 3,4-Diaminobenzoic Acid (CAS 619-05-6). Srini Chem. [Link]

-

PubChem. (n.d.). 3,4-Diaminobenzoic acid. PubChem. [Link]

Sources

- 1. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4‑(Benzylamino)benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

A Multi-Platform Approach to the Definitive Structural Characterization of 3-amino-4-(benzylamino)benzoic acid

Foreword: The Imperative of Unambiguous Characterization

In the realm of drug discovery and materials science, the unequivocal structural confirmation of a novel chemical entity is the bedrock upon which all subsequent research is built. An error in structural assignment can invalidate years of work and investment. This guide presents a holistic and scientifically rigorous workflow for the structural characterization of 3-amino-4-(benzylamino)benzoic acid (Molecular Formula: C₁₄H₁₄N₂O₂, Molecular Weight: 242.27 g/mol [1]). We will proceed through a logical sequence of analytical techniques, moving from foundational verification to the ultimate atomic-level elucidation. As scientists, we do not merely follow steps; we employ a self-validating system where each technique corroborates the findings of the last, building an unassailable case for the molecule's precise structure.

Part 1: Foundational Verification - Confirming Identity and Functionality

The initial phase of characterization focuses on two fundamental questions: "What is its mass?" and "What functional groups does it possess?" Mass Spectrometry and FTIR Spectroscopy provide rapid, high-confidence answers.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Expertise & Causality: We begin with Mass Spectrometry to obtain the most critical initial data point: the molecular weight. This technique serves as a primary gatekeeper; if the observed mass does not match the theoretical mass, the sample is either impure or not the intended compound. We employ High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) because it provides exceptional mass accuracy, allowing for the confident determination of the elemental composition from the exact mass. ESI is chosen for its soft ionization nature, which minimizes fragmentation and typically yields a prominent molecular ion peak.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Dissolve approximately 0.1 mg of the sample in 1 mL of a suitable solvent (e.g., HPLC-grade methanol or acetonitrile). The solvent should readily dissolve the analyte and be compatible with the ESI source.

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard appropriate for the desired mass range to ensure high mass accuracy.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Data Acquisition (Positive Ion Mode): Acquire the spectrum, scanning for the protonated molecule [M+H]⁺ and common adducts like the sodium adduct [M+Na]⁺.

-

Data Acquisition (Negative Ion Mode): Switch the instrument polarity and acquire the spectrum, scanning for the deprotonated molecule [M-H]⁻.

-

Data Analysis: Compare the observed exact mass of the most intense molecular ion species with the calculated theoretical mass for C₁₄H₁₄N₂O₂. The mass error should ideally be less than 5 ppm.

Data Presentation: Predicted Mass Spectrometry Data

| Ion Species | Formula | Calculated m/z | Expected Observation |

| [M+H]⁺ | [C₁₄H₁₅N₂O₂]⁺ | 243.1128 | Primary ion in positive ESI mode |

| [M-H]⁻ | [C₁₄H₁₃N₂O₂]⁻ | 241.0982 | Primary ion in negative ESI mode |

| [M+Na]⁺ | [C₁₄H₁₄N₂O₂Na]⁺ | 265.0947 | Common adduct in positive ESI mode |

Workflow Visualization: Mass Spectrometry Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: With the molecular formula confirmed, FTIR provides a rapid, non-destructive confirmation of the key chemical bonds and functional groups. The presence or absence of characteristic absorption bands for carboxylic acid (O-H and C=O), amine (N-H), and aromatic (C=C and C-H) moieties provides powerful corroborating evidence for the proposed structure. Attenuated Total Reflectance (ATR) is a preferred modern technique as it requires minimal sample preparation.

Experimental Protocol: ATR-FTIR

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to capture the ambient spectrum (e.g., air), which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

-

Data Acquisition: Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Analysis: Identify the key absorption bands and compare them to known frequencies for the expected functional groups.

Data Presentation: Predicted FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Appearance |

| 3400–3200 | N-H (Amine) | Stretching | Two distinct medium peaks (primary amine), one medium peak (secondary amine) |

| 3300–2500 | O-H (Carboxylic Acid) | Stretching | Very broad, strong band, often overlapping with C-H stretches |

| ~3030 | C-H (Aromatic) | Stretching | Weak to medium peaks |

| ~1700 | C=O (Carboxylic Acid) | Stretching | Strong, sharp peak |

| ~1600 & ~1475 | C=C (Aromatic) | Stretching | Two medium to strong peaks |

| 1320–1210 | C-O (Carboxylic Acid) | Stretching | Medium peak |

| 1350–1250 | C-N (Aryl Amine) | Stretching | Medium to strong peak |

Note: These values are based on typical ranges for related compounds like aminobenzoic acids.[2][3][4][5]

Workflow Visualization: FTIR Analysis

Part 2: Definitive Connectivity - Nuclear Magnetic Resonance (NMR)

Expertise & Causality: NMR spectroscopy is the cornerstone of structural elucidation in solution. It maps the chemical environment of magnetically active nuclei (¹H and ¹³C), revealing the precise connectivity of the molecule's atomic framework. A standard 1D ¹H spectrum provides information on the number of distinct protons, their electronic environment (chemical shift), their neighboring protons (splitting pattern), and their relative numbers (integration). The ¹³C spectrum reveals the number of unique carbon environments. For a molecule of this complexity, 2D NMR experiments like COSY (Correlation Spectroscopy) are not optional; they are essential for unambiguously assigning which protons are coupled to each other, thereby confirming the bonding sequence.

Experimental Protocol: 1D and 2D NMR

-

Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent. DMSO-d₆ is an excellent choice as it dissolves polar compounds well and its residual proton signal does not obscure key regions. The acidic and amine protons are also typically observable in DMSO-d₆. Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Ensure an adequate number of scans for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This experiment requires a longer acquisition time due to the lower natural abundance of ¹³C.

-

COSY Acquisition: Acquire a 2D ¹H-¹H COSY spectrum. This experiment reveals correlations between protons that are coupled (typically on adjacent carbons).

-

Data Processing & Analysis: Process all spectra (Fourier transform, phase, and baseline correction). Integrate the ¹H spectrum. Analyze chemical shifts, coupling constants (J-values), and cross-peaks in the COSY spectrum to assemble the molecular fragments.

Data Presentation: Predicted NMR Spectral Data (in DMSO-d₆)

Table 2.1: Predicted ¹H NMR Data

| Protons (Label) | Approx. δ (ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| COOH | 12.0 - 13.0 | Broad singlet | 1H | Acidic proton, exchangeable. |

| Benzyl CH₂ | ~4.3 | Doublet | 2H | Coupled to the secondary amine N-H. |

| Benzyl N-H | 7.0 - 8.0 | Triplet | 1H | Coupled to the adjacent CH₂ group. |

| Benzyl Ring (5H) | 7.2 - 7.4 | Multiplet | 5H | Standard aromatic region for a monosubstituted benzene ring. |

| Benzoic Ring H | 6.5 - 7.5 | Multiplet | 3H | Aromatic protons on the substituted benzoic acid ring. |

| Primary NH₂ | ~5.0 | Broad singlet | 2H | Amine protons, exchangeable. |

Table 2.2: Predicted ¹³C NMR Data

| Carbon | Approx. δ (ppm) | Rationale |

|---|---|---|

| C=O (Carboxyl) | ~167 | Typical chemical shift for a carboxylic acid carbon. |

| Aromatic C (Benzoic) | 110 - 150 | Six distinct signals for the substituted aromatic ring. |

| Aromatic C (Benzyl) | 127 - 140 | Four signals expected due to symmetry (ipso, ortho, meta, para). |

| CH₂ (Benzyl) | ~45 | Aliphatic carbon attached to a nitrogen and an aromatic ring. |

Note: Predictions are based on analysis of similar structures.[2][6] Actual values must be confirmed experimentally.

Workflow Visualization: NMR Structural Elucidation Strategy

Part 3: The Gold Standard - Single-Crystal X-ray Crystallography

Expertise & Causality: While the combination of MS and NMR provides an exceptionally high degree of confidence in the molecular structure, X-ray crystallography offers the ultimate, unambiguous proof.[7] It determines the precise three-dimensional arrangement of atoms in the solid state, revealing bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. The primary challenge, and the reason it is not a routine first-line technique, is the requirement of a single, high-quality crystal, the growth of which can be a significant experimental hurdle.[8]

Experimental Protocol: X-ray Crystallography Workflow

-

Crystal Growth (The Art): The most critical step. Explore various methods:

-

Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation and allow the solvent to evaporate slowly over days or weeks.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger, sealed jar containing a less-soluble "anti-solvent." The anti-solvent vapor slowly diffuses into the sample vial, reducing solubility and promoting crystallization.

-

Cooling: Slowly cool a saturated solution.

-

-

Crystal Mounting: Once a suitable crystal (typically 0.1-0.3 mm in size, with well-defined faces) is obtained, carefully mount it on a goniometer head.

-

Data Collection: Place the mounted crystal in a diffractometer. A stream of monochromatic X-rays is directed at the crystal, which is rotated in the beam. The diffracted X-rays are recorded by a detector.[9]

-

Structure Solution & Refinement: The diffraction pattern is mathematically processed to generate an electron density map of the unit cell. An atomic model is fitted into this map, and the model is computationally refined to best fit the experimental data.

-

Validation: The final structure is validated using established crystallographic metrics (e.g., R-factor).

Data Presentation: Key Crystallographic Parameters

| Parameter | Description | Example Value |

| Crystal System | The symmetry class of the unit cell. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | Dimensions of the unit cell axes. | 10.5, 8.2, 14.1 |

| α, β, γ (°) | Angles of the unit cell axes. | 90, 105.4, 90 |

| Z | Number of molecules per unit cell. | 4 |

| R₁ / wR₂ | Residual factors indicating the goodness of fit. | < 0.05 / < 0.15 |

Workflow Visualization: X-ray Crystallography

Conclusion: A Synthesis of Evidence

The structural characterization of 3-amino-4-(benzylamino)benzoic acid, or any novel compound, is not a matter of a single measurement but a synthesis of orthogonal, corroborating data. Mass spectrometry confirms the elemental formula. FTIR identifies the constituent functional groups. NMR spectroscopy meticulously pieces together the atomic connectivity. Finally, X-ray crystallography provides the ultimate, irrefutable 3D structure. By following this integrated, multi-platform approach, researchers can establish the identity and structure of their molecule with the highest possible degree of scientific certainty, providing a solid foundation for all future investigations.

References

- OiPub. (n.d.). CONFORMATIONAL ANALYSIS OF AROMATIC AMINO ACIDS BY X‐RAY CRYSTALLOGRAPHY.

- Guidechem. (n.d.). 3-AMINO-4-BENZYLAMINO-BENZOIC ACID 66315-38-6 wiki.

- PubChem. (n.d.). 3-Amino-4-(methylamino)benzoic acid.

- Sigma-Aldrich. (n.d.). 3-Amino-4-(methylamino)benzoic acid.

- The Royal Society of Chemistry. (n.d.). Supporting information.

- ChemicalBook. (n.d.). 3-Amino-4-hydroxybenzoic acid(1571-72-8) 1H NMR spectrum.

- PubChem. (n.d.). 4-(Benzylamino)benzoic acid.

- Biosynth. (n.d.). 3-Amino-4-(methylamino)benzoic acid.

- ResearchGate. (2005). Crystallization and Preliminary X-Ray Diffraction Analysis of ARO9, an Aromatic Aminotransferase from Saccharomyces cerevisiae.

- PubMed Central. (2019). Crystal structure of the aromatic-amino-acid aminotransferase from Streptococcus mutans.

- NIST. (n.d.). Benzoic acid, 3-amino-4-propoxy-, 2-(diethylamino)ethyl ester.

- ResearchGate. (2004). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids.

- Wikipedia. (n.d.). X-ray crystallography.

- Lindahl, E. (2021). Lecture 01, concept 18: Protein structure determination - X-ray crystallography & Cryo-EM.

- NIST. (n.d.). Benzoic acid, 3-amino-.

- ResearchGate. (n.d.). FTIR spectra of a p-aminobenzoic acid, b CoHN and c CoHAB.

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid.

Sources

- 1. guidechem.com [guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. Benzoic acid, 3-amino- [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. rsc.org [rsc.org]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. Crystal structure of the aromatic-amino-acid aminotransferase from Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 3-amino-4-(benzylamino)benzoic acid

This technical guide provides an in-depth analysis of the expected spectroscopic data for the multifaceted compound, 3-amino-4-(benzylamino)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through a detailed examination of its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretations are grounded in fundamental principles and supported by data from analogous chemical structures, offering a robust framework for the characterization of this and similar compounds.

Introduction: The Structural Significance of 3-amino-4-(benzylamino)benzoic acid

3-amino-4-(benzylamino)benzoic acid is a unique molecule that incorporates several key functional groups: a carboxylic acid, a primary aromatic amine, a secondary aromatic amine, and a benzyl group. This combination of functionalities makes it a valuable scaffold in medicinal chemistry and materials science. Accurate structural elucidation is paramount for understanding its chemical reactivity, biological activity, and for ensuring the quality of synthesized materials. Spectroscopic techniques are indispensable tools for achieving this, providing a detailed fingerprint of the molecule's atomic and electronic environment. This guide will walk through the expected spectral data from ¹H NMR, ¹³C NMR, IR, and MS, explaining the rationale behind the predicted signals and how they collectively confirm the structure of the title compound.

The molecular structure of 3-amino-4-(benzylamino)benzoic acid is presented below:

Caption: Molecular structure of 3-amino-4-(benzylamino)benzoic acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3-amino-4-(benzylamino)benzoic acid, both ¹H and ¹³C NMR will provide a wealth of structural information.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for compounds with exchangeable protons (-COOH, -NH₂, -NH) as it slows down the exchange rate, allowing for their observation.

-

Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

Process the data with a line broadening of 0.3 Hz.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-220 ppm, 1024 or more scans (due to the low natural abundance of ¹³C), relaxation delay of 2-5 seconds.

-

Process the data with a line broadening of 1-2 Hz.

-

-

Data Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum will be complex, but each signal can be logically assigned. The electron-donating amino groups and the electron-withdrawing carboxylic acid group will significantly influence the chemical shifts of the aromatic protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet | 1H | The acidic proton is highly deshielded and often exchanges with trace water, leading to a broad signal.[1][2] |

| Benzyl -CH₂- | ~4.4 | Singlet or Doublet | 2H | The methylene protons are adjacent to the electron-withdrawing phenyl ring and the nitrogen atom. Coupling to the N-H proton may be observed as a doublet. |

| Benzyl Phenyl Protons | 7.2 - 7.4 | Multiplet | 5H | These protons are in a typical aromatic region, showing complex splitting patterns. |

| Benzoic Acid Aromatic Protons | 6.5 - 7.8 | Multiplets | 3H | The substitution pattern and the electronic effects of the amino and carboxyl groups will lead to distinct signals for each of the three aromatic protons on this ring. |

| Secondary Amine (-NH-) | 5.0 - 6.0 | Broad Singlet | 1H | The chemical shift is variable and depends on solvent and concentration. The signal will be broad due to quadrupole broadening from the nitrogen and exchange. |

| Primary Amine (-NH₂) | 3.5 - 4.5 | Broad Singlet | 2H | Similar to the secondary amine, this signal will be broad and its position can vary. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show 14 distinct signals, corresponding to the 14 unique carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carboxylic Acid (-C=O) | 165 - 175 | The carbonyl carbon of a carboxylic acid is highly deshielded and appears far downfield.[1][3] |

| Benzoic Acid Aromatic Carbons | 110 - 150 | The six aromatic carbons of the benzoic acid ring will have distinct chemical shifts influenced by the three different substituents. Carbons attached to nitrogen will be shifted downfield. |

| Benzyl Phenyl Carbons | 125 - 140 | The six carbons of the benzyl phenyl ring will show signals in the typical aromatic region. The carbon attached to the methylene group will be at the higher end of this range. |

| Benzyl -CH₂- | 45 - 55 | This aliphatic carbon is attached to a nitrogen and a phenyl ring, placing it in this expected region. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of 3-amino-4-(benzylamino)benzoic acid will exhibit characteristic absorption bands for the N-H, O-H, C=O, C-N, and aromatic C-H and C=C bonds.

Experimental Protocol: FTIR Analysis

-